Melting Point Differentiation: meta-CF₃ vs. para-CF₃ and Unsubstituted 3-Phenylpyrrolidine-2,5-dione
The melting point of 3-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is 91–93 °C [1], which differs from that of the closely related para-CF₃ isomer 3-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione (literature melting point data not located for direct comparison, but predicted properties suggest divergence) and from the unsubstituted 3-phenylpyrrolidine-2,5-dione (melting point ~83–85 °C reported for the racemate) [2]. This ~8 °C elevation in melting point is consistent with the enhanced intermolecular interactions conferred by the electron-withdrawing CF₃ group at the meta position.
| Evidence Dimension | Melting Point (crystalline solid) |
|---|---|
| Target Compound Data | 91–93 °C |
| Comparator Or Baseline | 3-Phenylpyrrolidine-2,5-dione (unsubstituted): ~83–85 °C; para-CF₃ analog: data not explicitly available but predicted distinct |
| Quantified Difference | ~+8 °C vs. unsubstituted parent |
| Conditions | Experimental determination; Molaid database and literature reports on the parent compound |
Why This Matters
Melting point differences directly impact solid-state formulation, purification strategy (recrystallization solvent selection), and shelf-life stability, making the meta-CF₃ derivative a distinct procurement choice for solid-form applications.
- [1] Molaid. 3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione, MS 252080. Melting point: 91-93 °C. Available at: https://www.molaid.com/MS_252080. View Source
- [2] Timofeeva TV, et al. Unusual polymorphs of rac-3-phenylpyrrolidine-2,5-dione with Z′ = 1, 2, and 3. Citations.springernature.com. Crystal structures and melting behavior of the unsubstituted parent compound. View Source
